molecular formula C8H16INO B1352640 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide CAS No. 77542-18-8

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

Cat. No.: B1352640
CAS No.: 77542-18-8
M. Wt: 269.12 g/mol
InChI Key: PIDODLRGSKHQDP-UHFFFAOYSA-M
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Description

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16INO. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group, a methyl group, and a keto group at the 4-position. This compound is often used in various chemical and pharmaceutical applications due to its reactivity and stability .

Preparation Methods

The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide typically involves the quaternization of 4-oxopiperidine with ethyl iodide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-oxopiperidine, ethyl iodide, and methyl iodide.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

    Procedure: 4-oxopiperidine is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane. Ethyl iodide and methyl iodide are then added to the solution, and the mixture is stirred for several hours.

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-1-methyl-4-hydroxypiperidin-1-ium iodide. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles such as hydroxide or cyanide ions replace the iodide ion.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 4-oxopiperidine and the corresponding alkyl iodides.

Scientific Research Applications

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds and as a phase-transfer catalyst.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .

Comparison with Similar Compounds

1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-1-methylpiperidin-1-ium-4-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO.HI/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDODLRGSKHQDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=O)CC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455155
Record name 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77542-18-8
Record name 1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-ethyl-4-oxopiperidine (25 g, 0.197 mol) in acetone (250 ml) at RT in a water bath was added methyl iodide (15.5 ml, 0.25 mol) at such a rate to keep the temperature below 30° C. The mixture was filtered and the precipitate washed with acetone and dried to yield 1-ethyl-1-methyl-4-oxopiperidinium iodide (45 g) (LC/MS: Rt 0.38, [M+H]+ 143).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodomethane (65 mL; 1.00 mol) was added in portions to a solution of 1-ethyl-4-piperidone (100 g; 0.79 mol) in acetone (1 L) at 20-30° C. (internal, ice cooling). After stirring for 3 h more the title compound (D13) was obtained by filtration washing with acetone (189 g).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Reactant of Route 2
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Reactant of Route 3
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Reactant of Route 4
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Reactant of Route 5
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide
Reactant of Route 6
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide

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